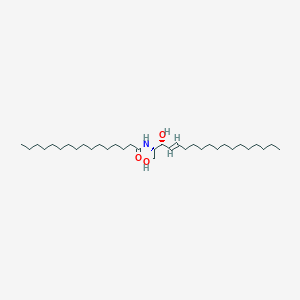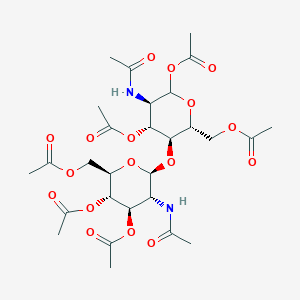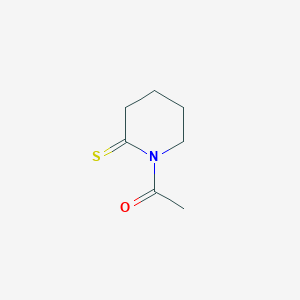
1-(2-Sulfanylidenepiperidin-1-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Sulfanylidenepiperidin-1-YL)ethanone, commonly known as SP, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. SP is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of SP is not fully understood. However, it has been suggested that SP exerts its effects through the regulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. SP has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cell survival. SP has also been shown to inhibit the activation of MAPK, which is a signaling pathway that regulates cell proliferation, differentiation, and survival. Additionally, SP has been shown to activate the PI3K/Akt pathway, which is a signaling pathway that regulates cell growth, survival, and metabolism.
生化和生理效应
SP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). SP has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, SP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress-induced damage.
实验室实验的优点和局限性
SP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, there are also some limitations to using SP in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential therapeutic benefits have not been fully explored, which limits its use in clinical trials.
未来方向
There are several future directions for the study of SP. One direction is to explore its potential therapeutic benefits in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to further elucidate its mechanism of action, which will help to identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method of SP, which will help to improve its yield and purity. Finally, future studies could explore the use of SP in combination with other drugs, which may enhance its therapeutic efficacy.
合成方法
SP can be synthesized using various methods, including the reaction between piperidin-1-yl-acetone and thiourea, and the reaction between piperidin-1-yl-acetone and hydrogen sulfide. The former method involves the reaction between piperidin-1-yl-acetone and thiourea in the presence of ethanol and sodium hydroxide. The reaction proceeds at room temperature for 24 hours, and the resulting product is purified using column chromatography. The latter method involves the reaction between piperidin-1-yl-acetone and hydrogen sulfide in the presence of sodium hydroxide. The reaction proceeds at room temperature for 12 hours, and the resulting product is purified using column chromatography.
科学研究应用
SP has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. SP has been studied in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, SP has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, SP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In cancer, SP has been shown to inhibit the growth and proliferation of cancer cells.
属性
CAS 编号 |
121003-23-4 |
|---|---|
产品名称 |
1-(2-Sulfanylidenepiperidin-1-YL)ethanone |
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC 名称 |
1-(2-sulfanylidenepiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-6(9)8-5-3-2-4-7(8)10/h2-5H2,1H3 |
InChI 键 |
RLJLZIIKOQLQMN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1=S |
规范 SMILES |
CC(=O)N1CCCCC1=S |
同义词 |
2-Piperidinethione, 1-acetyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



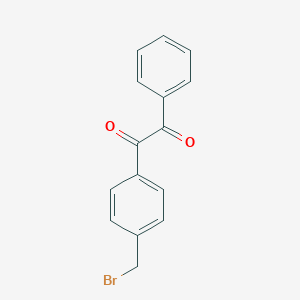
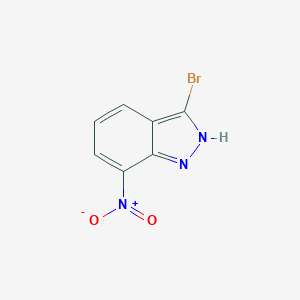
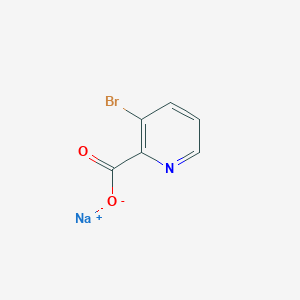
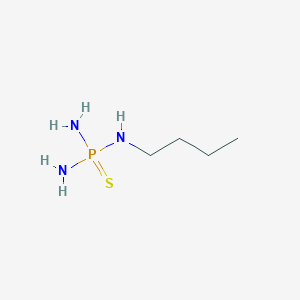

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
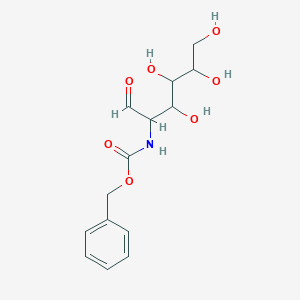
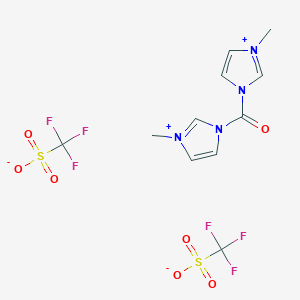
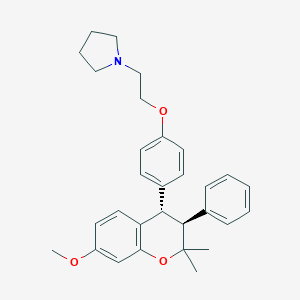
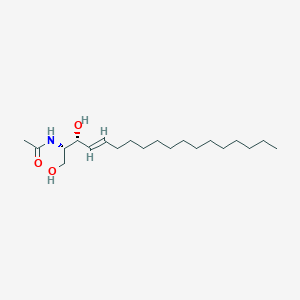
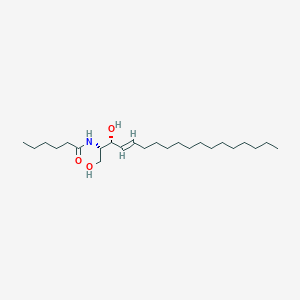
![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)
